

An In-depth Technical Guide to L-Isoleucine-13C6,15N: Properties and Applications

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Compound of Interest

Compound Name: *L*-Isoleucine-13C6,15N

Cat. No.: B12405800

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and core applications of **L-Isoleucine-13C6,15N**, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.

Core Chemical and Physical Properties

L-Isoleucine-13C6,15N is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, making it an invaluable tracer in mass spectrometry-based analyses.

The key quantitative properties of **L-Isoleucine-13C6,15N** are summarized in the table below. These values are compiled from various commercial suppliers and databases.

Property	Value	References
Molecular Formula	$^{13}\text{C}_6\text{H}_{13}^{15}\text{NO}_2$	[1] [2] [3]
Molecular Weight	138.12 g/mol	[1] [2] [4] [5] [6] [7]
Exact Mass	138.112 Da	[6]
CAS Number	202468-35-7	[1] [2] [4] [7] [8]
Isotopic Purity	≥ 98 atom % ^{13}C , ≥ 98 atom % ^{15}N	[2]
Chemical Purity	$\geq 95\%$ (CP)	[1] [2]
Physical Form	Solid, white to off-white powder	[1] [9]
Melting Point	168-170 °C (literature)	[1] [2]
Optical Activity	$[\alpha]_{D}^{25} +40.0^\circ$, c = 2 in 5 M HCl	[1] [2]
Mass Shift (M+)	M+7	[1] [2]

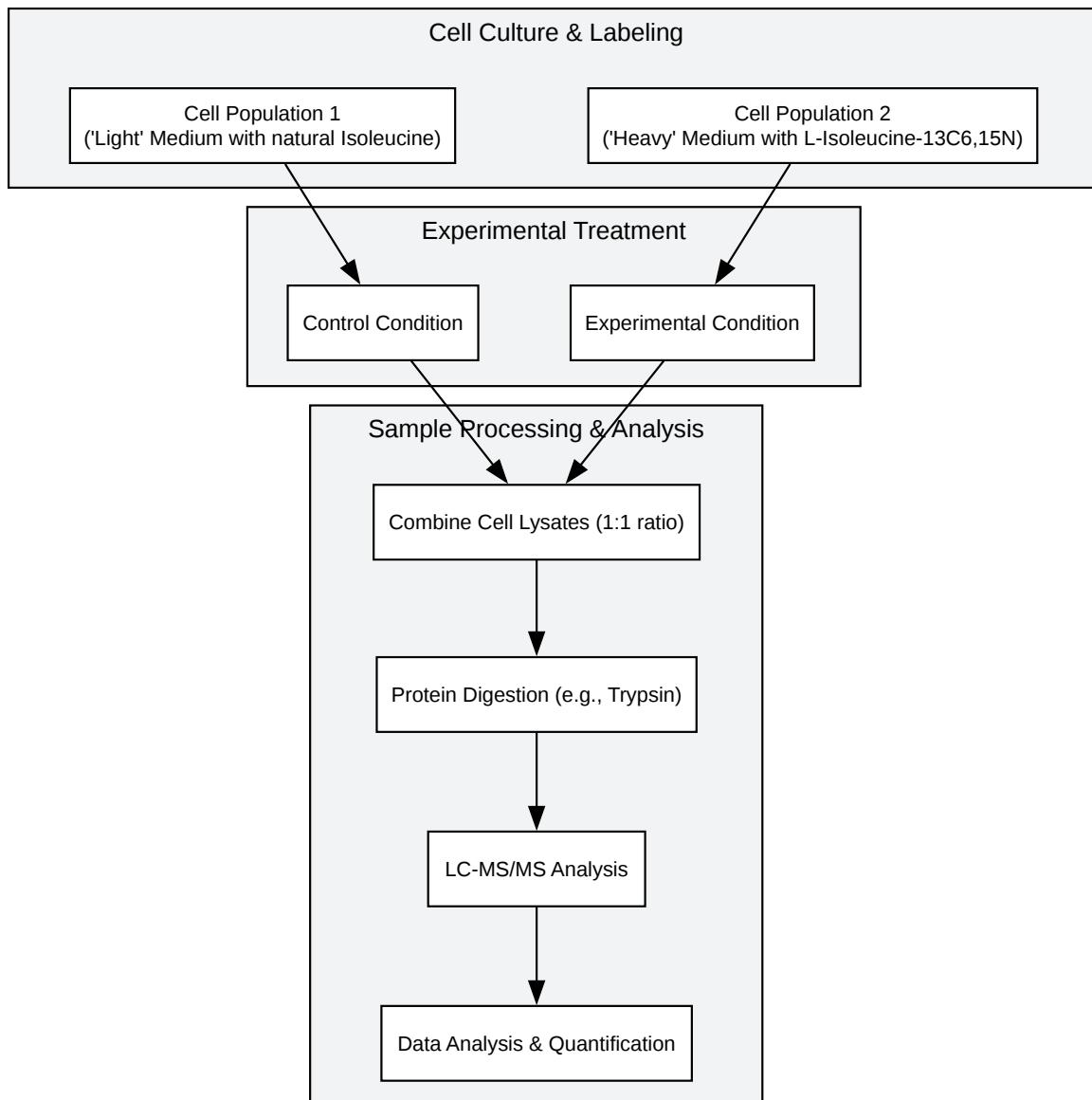
Applications in Research and Development

L-Isoleucine-13C6,15N is a critical tool in various research areas, primarily due to its utility as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[\[9\]](#) Its applications are central to quantitative proteomics and metabolic flux analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[\[10\]](#)[\[11\]](#)[\[12\]](#) The methodology involves metabolically incorporating "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into the proteomes of two distinct cell populations. **L-Isoleucine-13C6,15N** serves as a "heavy" amino acid in this context.

The general workflow for a SILAC experiment using **L-Isoleucine-13C6,15N** is depicted below.



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Caption: General experimental workflow for a SILAC experiment.

- Cell Culture and Labeling:
 - Select two populations of the same cell line.
 - Culture one population in "light" SILAC medium containing natural L-isoleucine.
 - Culture the second population in "heavy" SILAC medium, where natural L-isoleucine is replaced with **L-Isoleucine-13C6,15N**.
 - Ensure cells undergo a sufficient number of doublings (typically at least five) to achieve complete incorporation (>97%) of the labeled amino acid.[11][13] This can be verified by a preliminary mass spectrometry analysis.
- Experimental Treatment:
 - Apply the desired experimental condition (e.g., drug treatment) to one cell population (typically the "heavy" labeled cells) while maintaining the other as a control.[14]
- Cell Lysis and Protein Extraction:
 - Harvest both cell populations separately.
 - Lyse the cells using a suitable lysis buffer to extract the proteins.
 - Determine the protein concentration for each lysate using a standard protein assay.
- Sample Mixing and Digestion:
 - Mix equal amounts of protein from the "light" and "heavy" cell lysates.[15]
 - Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.[16]
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

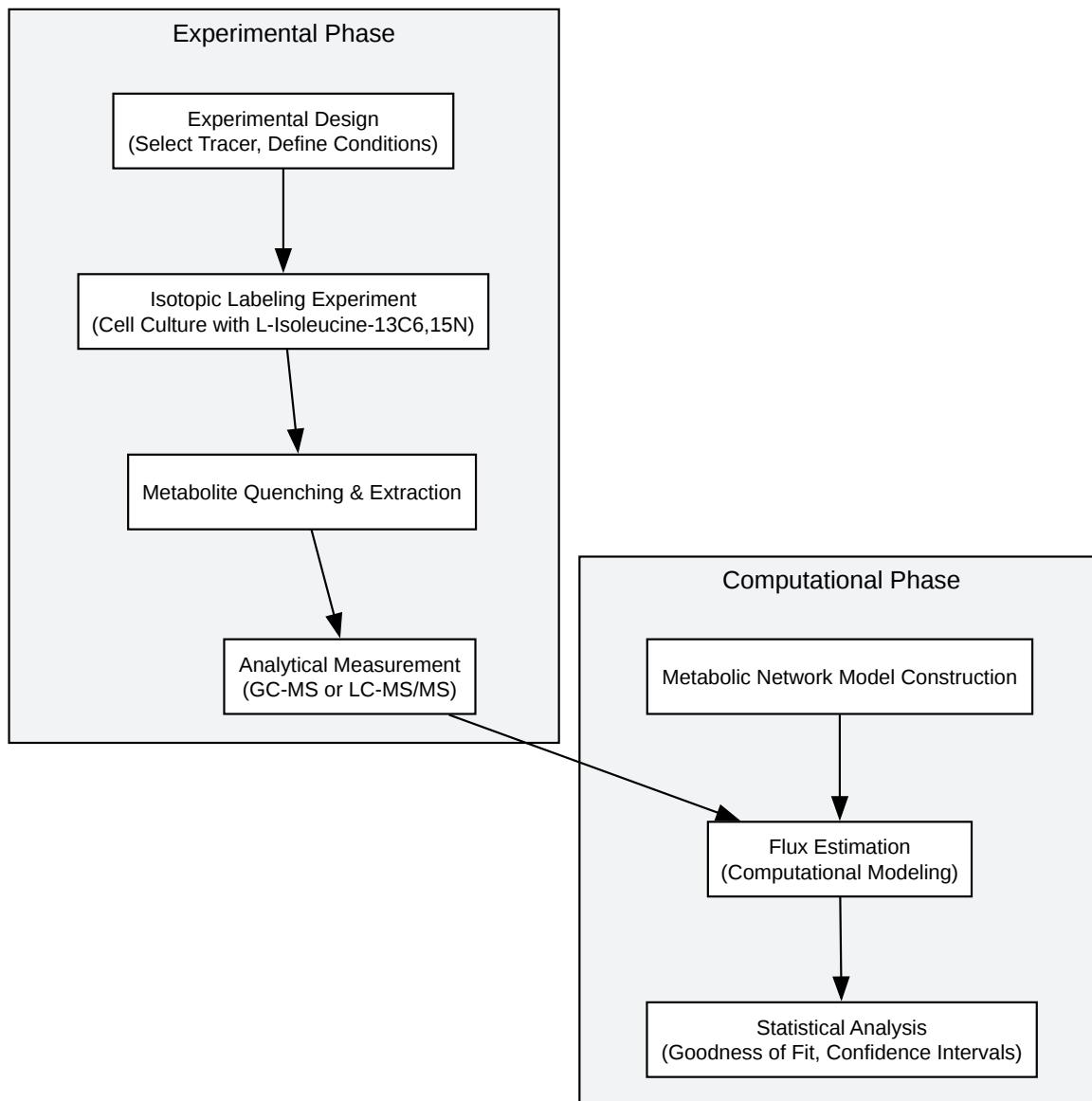
- Data Analysis:

- Utilize specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[14]
- The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.[12]

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[18][19] By introducing a ¹³C-labeled substrate, such as **L-Isoleucine-13C6,15N**, into a biological system, researchers can trace the flow of the ¹³C atoms through the metabolic network.

The workflow for a 13C-MFA experiment involves several key stages, from experimental design to computational modeling and analysis.

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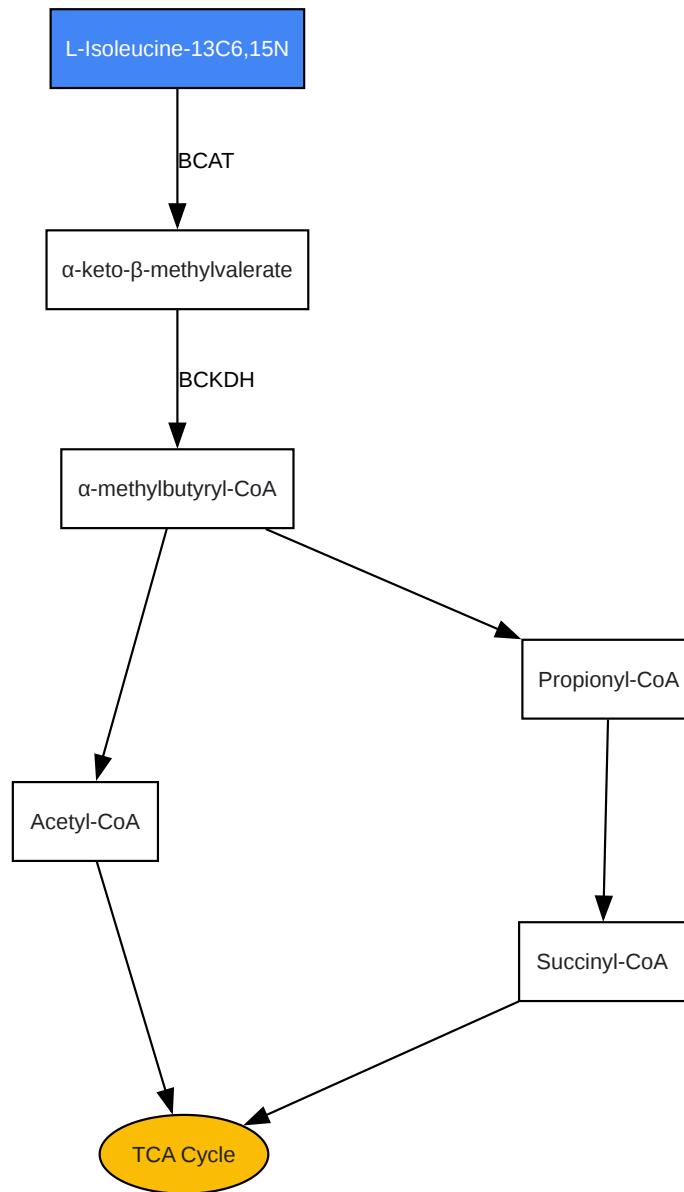
Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

- Experimental Design:

- Define the metabolic network of interest and the specific fluxes to be quantified.[[14](#)]
- Select the appropriate ¹³C-labeled tracer. In this case, **L-Isoleucine-13C6,15N** would be used to trace the catabolism of isoleucine.
- Isotopic Labeling Experiment:
 - Culture cells in a defined medium containing **L-Isoleucine-13C6,15N** until they reach a metabolic and isotopic steady state.[[14](#)]
- Metabolite Quenching and Extraction:
 - Rapidly quench metabolism to halt all enzymatic activity.[[18](#)]
 - Extract intracellular metabolites for analysis.
- Analytical Measurement:
 - Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy.[[18](#)] This provides the mass isotopomer distributions.
- Metabolic Network Model Construction:
 - Construct a stoichiometric model of the relevant metabolic pathways.[[14](#)]
- Flux Estimation:
 - Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the metabolic model to the measured mass isotopomer distributions.[[14](#)][[20](#)][[21](#)]
- Statistical Analysis:
 - Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.[[14](#)]

Isoleucine Catabolism and its Link to Central Carbon Metabolism

L-Isoleucine is a branched-chain amino acid (BCAA) that, upon catabolism, provides intermediates for the tricarboxylic acid (TCA) cycle.[\[22\]](#)[\[23\]](#) The degradation of isoleucine ultimately yields acetyl-CoA and succinyl-CoA, making it both a ketogenic and glucogenic amino acid.[\[22\]](#) Tracing the incorporation of the ^{13}C and ^{15}N from labeled isoleucine into these intermediates allows for the quantification of flux through this pathway.



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Caption: Isoleucine catabolism pathway feeding into the TCA cycle.

Conclusion

L-Isoleucine-13C6,15N is an indispensable tool for modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with its utility in powerful analytical techniques like SILAC and 13C-MFA, enable researchers to gain unprecedented quantitative insights into complex biological systems. This guide provides a foundational understanding of its core characteristics and a detailed overview of its application in key experimental workflows, empowering scientists and drug development professionals to leverage this technology for their research endeavors.

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